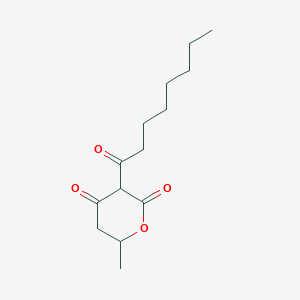
6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione is a chemical compound that belongs to the class of pyranones. It is a yellowish powder that is soluble in water and ethanol. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmaceuticals, food, and agriculture.
Mécanisme D'action
The mechanism of action of 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the NF-κB signaling pathway (Liu et al., 2015). It has also been shown to inhibit the replication of hepatitis B virus (Zhang et al., 2016).
Biochemical and Physiological Effects
Studies have shown that 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione exhibits anti-inflammatory, anti-tumor, and anti-viral activities (Liu et al., 2015; Zhang et al., 2016). It has also been shown to have insecticidal properties against various pests (Liu et al., 2015). However, the biochemical and physiological effects of this compound on humans are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione in lab experiments is its potential applications in various fields of scientific research, including pharmaceuticals, food, and agriculture. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione. One potential direction is the development of new pharmaceuticals based on this compound for the treatment of inflammatory diseases, tumors, and viral infections. Another direction is the use of this compound as a natural insecticide in agriculture. Further studies are also needed to understand the biochemical and physiological effects of this compound on humans and the environment.
Conclusion
In conclusion, 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmaceuticals, food, and agriculture. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione involves the reaction of 6-methyl-3-oxoheptanoic acid with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction to form the pyranone ring. This method has been reported in various studies, including the work of Liu et al. (2015) and Zhang et al. (2016).
Applications De Recherche Scientifique
6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione has been studied extensively for its potential applications in various fields of scientific research. In the pharmaceutical industry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities (Liu et al., 2015). In the food industry, it has been used as a flavoring agent due to its fruity and caramel-like aroma (Zhang et al., 2016). In agriculture, it has been shown to have insecticidal properties against various pests (Liu et al., 2015).
Propriétés
IUPAC Name |
6-methyl-3-octanoyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-11(15)13-12(16)9-10(2)18-14(13)17/h10,13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYMMVOHUKXQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1C(=O)CC(OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-octanoyloxane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

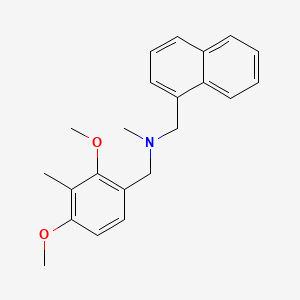
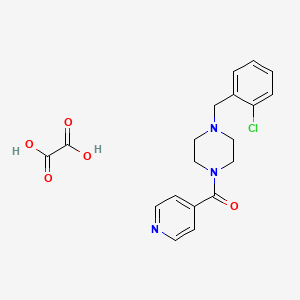
![2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5111036.png)
![1'-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5111049.png)
![2-(2-methoxyethyl)-6-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5111053.png)
![6-(3,4-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5111067.png)
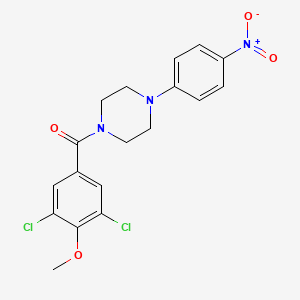
![1-[(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)methyl]piperidine](/img/structure/B5111078.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5111091.png)
![allyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5111098.png)
![sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B5111113.png)
![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5111114.png)
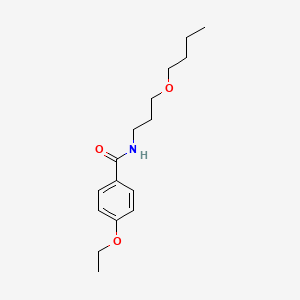
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5111133.png)